1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
1,3-Bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. The molecule is substituted at positions 1 and 3 with 3,4-dimethylphenyl groups and at position 8 with a methyl group. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties, as observed in related pyrazolo[4,3-c]quinoline derivatives .
Properties
IUPAC Name |
1,3-bis(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3/c1-16-6-11-25-23(12-16)27-24(15-28-25)26(21-9-7-17(2)19(4)13-21)29-30(27)22-10-8-18(3)20(5)14-22/h6-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAORZBGJCZZGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other groups can be introduced or replaced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated pyrazoloquinoline derivatives.
Scientific Research Applications
1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antileishmanial and antimalarial activities.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and reduced toxicity.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient red phosphorescent properties.
Mechanism of Action
The mechanism of action of 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors involved in the life cycle of parasites like Leishmania and Plasmodium. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to the death of the parasites.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Derivatives
*Estimated based on C350-0575’s pKa due to structural similarity.
Key Observations :
- Methyl groups may also increase steric hindrance compared to halogens .
- Amino vs. Aryl Substituents: Derivatives like 2i (3-amino, 4-hydroxyphenylamino) exhibit improved solubility and anti-inflammatory activity (IC₅₀ ~ submicromolar) due to hydrogen-bonding capabilities, whereas the target compound’s dimethylphenyl groups prioritize lipophilicity .
SAR Insights :
- Amino Groups: Derivatives like 2i and 2m show potent anti-inflammatory effects due to hydrogen-bond donation, whereas the target compound’s methyl and dimethylphenyl groups may favor hydrophobic binding pockets .
Biological Activity
1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazolo[4,3-c]quinoline core with two 3,4-dimethylphenyl substituents and a methyl group at the 8-position. This unique arrangement contributes to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds within the pyrazoloquinoline class exhibit significant antitumor activity. For instance, This compound has shown promise in inhibiting cancer cell proliferation in various models.
- Mechanism of Action : The compound is believed to exert its antitumor effects through multiple pathways:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell survival and proliferation.
- Modulation of the tumor microenvironment.
Structure-Activity Relationships (SAR)
The biological activity of pyrazoloquinolines is closely related to their structural features. The following table summarizes key findings regarding SAR:
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dimethylphenyl | Enhances potency against tumor cells |
| Methyl at position 8 | Critical for maintaining biological activity |
| Variations in substituents | Altered binding affinity to target proteins |
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various pyrazoloquinolines, including our compound. The results demonstrated that it inhibited the growth of several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. The study highlighted that the presence of bulky substituents like the 3,4-dimethylphenyl group significantly increased cytotoxicity compared to simpler analogs.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism behind the compound's action. Using flow cytometry and Western blot analysis, researchers found that treatment with This compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells. This suggests a shift towards apoptosis as a primary mode of action.
Q & A
Q. Basic Research Focus
- Anticancer Activity: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or cyclooxygenase-2 (COX-2) .
Control Design: - Use DMSO as a solvent control (<0.1% v/v).
- Include reference inhibitors (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) .
How do substituent variations at C1, C3, and C8 positions influence biological activity, and what computational tools can predict these effects?
Advanced Research Focus
Substituent Impact Table:
| Position | Substituent | Activity Trend (vs. Parent Compound) | Source |
|---|---|---|---|
| C1 | 4-Chlorophenyl | ↑ Cytotoxicity (IC50 ↓ 30%) | |
| C3 | 3-Methoxyphenyl | ↑ COX-2 selectivity (SI >10) | |
| C8 | Ethyl vs. Methyl | Alters logP (↑ lipophilicity) |
Computational Tools:
- Molecular Docking (AutoDock Vina): Predict binding modes to targets like EGFR or COX-2 .
- QSAR Models: Relate substituent electronic parameters (Hammett σ) to bioactivity .
How should researchers address contradictions in reported synthetic yields or biological data across studies?
Advanced Research Focus
Common Contradictions:
- Yield Discrepancies: Variations in catalyst (CuI vs. Pd/C) or solvent purity (HPLC-grade vs. technical) .
- Bioactivity Variability: Cell line-specific responses (e.g., HeLa vs. A549) or assay protocols (MTT vs. SRB) .
Resolution Strategies: - Reproduce experiments with standardized reagents (e.g., Sigma-Aldrylabs >98% purity).
- Validate biological findings across ≥2 independent labs .
What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Continuous Flow Chemistry: Enhances reproducibility for cyclization steps (residence time: 30 mins, 100°C) .
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to improve polymorph purity .
How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory effects?
Q. Advanced Research Focus
- Pathway Analysis: Transcriptomics (RNA-seq) to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
- Target Deconvolution: Use chemical proteomics (e.g., affinity chromatography with biotinylated analogs) .
- Animal Models: Murine collagen-induced arthritis (CIA) models with dose-response profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
